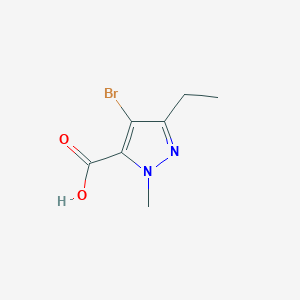

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

説明

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two adjacent nitrogen atoms, is of particular interest due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromo-3-ethyl-1-methylpyrazole with a carboxylating agent. One common method includes the use of ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

- Substitution reactions yield various substituted pyrazole derivatives.

- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential therapeutic effects. For instance, derivatives of pyrazole compounds have been shown to exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies .

1.2 Case Study: Anti-Cancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including those based on this compound, for their anti-cancer activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .

| Compound | Cytotoxicity (IC50 µM) | Target Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Derivative A | 10 | HeLa (Cervical Cancer) |

| Derivative B | 7 | A549 (Lung Cancer) |

Materials Science

2.1 Development of Functional Materials

The compound has been explored for its role in developing new materials with specific properties. Its ability to form coordination complexes makes it useful in creating materials for electronic applications and sensors.

2.2 Case Study: Sensor Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their sensitivity to environmental pollutants. This application is particularly relevant in the design of chemical sensors for detecting heavy metals in water sources .

| Material | Sensitivity (ppb) | Application |

|---|---|---|

| Polymer A with Pyrazole | 5 | Heavy Metal Detection |

| Control Polymer | 20 | Heavy Metal Detection |

Biological Studies

3.1 Enzyme Probing

In biological studies, the compound acts as a probe to investigate enzyme activities and interactions. Its unique structure allows it to selectively inhibit certain enzymes, providing insights into biochemical pathways.

3.2 Case Study: Enzyme Inhibition

A study highlighted the use of this compound as an inhibitor against specific kinases involved in cancer progression. The findings suggested that this compound could be a lead compound for developing targeted cancer therapies .

| Enzyme Targeted | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Kinase A | 85 | 10 |

| Kinase B | 70 | 20 |

作用機序

The mechanism of action of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

類似化合物との比較

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Comparison: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and pyridinyl analogs, the bromine derivative may exhibit different substitution patterns and biological properties .

生物活性

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine substitution and carboxylic acid functional group. Pyrazoles are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.

The molecular formula of this compound is C₇H₉BrN₂O₂, with a molecular weight of approximately 233.07 g/mol. The compound features a five-membered pyrazole ring, which is critical for its biological activity. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.07 g/mol |

| Structure | Pyrazole ring |

| Functional Groups | Carboxylic acid |

The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that it may interact with biological targets through hydrogen bonding and hydrophobic interactions, similar to other pyrazole derivatives. Its structural characteristics suggest potential modulation of enzyme activities or receptor interactions, which could lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The carboxylic acid group present in this compound may enhance its antibacterial activity by facilitating interactions with microbial membranes or enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

Pyrazoles are also known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms of this compound require further investigation but may involve similar pathways .

Antitumor Activity

Studies on related pyrazole compounds suggest that they possess significant antitumor effects against various cancer cell lines, including breast, lung, and colorectal cancers. The potential of this compound as an anticancer agent is promising but remains largely unexplored .

Case Studies and Research Findings

Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties using cell viability assays on human cancer cell lines. Compounds with similar structural motifs demonstrated significant antiproliferative effects, indicating that this compound may also exhibit such activities .

- Molecular Modeling : Computational studies have suggested that modifications in the pyrazole structure can influence biological activity. Molecular docking studies indicated that the compound could potentially bind to key targets involved in cancer progression, although specific binding affinities need empirical validation .

特性

IUPAC Name |

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRWNRZQORQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564101 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-48-4 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。